molecular formula C17H24ClFN2O2 B2656359 tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate CAS No. 1286274-80-3

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate

Cat. No.: B2656359
CAS No.: 1286274-80-3
M. Wt: 342.84
InChI Key: LJMIMZZOWHLXBZ-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate (CAS 1286274-80-3) is a piperidine carbamate derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key chemical building block, particularly as a synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring a protected amine, is crucial for the synthesis of more complex compounds targeting the piperidine scaffold, a common motif in pharmaceuticals . Researchers utilize this reagent in the design and development of potential therapeutic agents. The 1-(4-chloro-2-fluorobenzyl)piperidine core is a versatile scaffold that can be chemically modulated for various applications. For instance, similar 1-benzylpiperidin-4-amine derivatives have been used in the synthesis of chalcone-based compounds investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . Furthermore, the 1-(piperidin-4-yl) moiety is a recognized structural component in the search for novel NLRP3 inflammasome inhibitors, which are relevant for treating a range of inflammatory, autoimmune, and neurodegenerative diseases . The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in multi-step organic synthesis, allowing for further functionalization of the piperidine nitrogen atom before selective deprotection. With the molecular formula C17H24ClFN2O2 and a molecular weight of 342.84 g/mol, this compound is characterized by its high purity to ensure reliable and reproducible research outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. This product is for Research Use Only (RUO) and is not intended for human or animal use.

Properties

IUPAC Name

tert-butyl N-[1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMIMZZOWHLXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using 4-chloro-2-fluorobenzyl chloride.

    Carbamate formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The benzyl group can undergo substitution reactions, particularly at the chlorine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: Replacing the benzyl group with a benzoyl moiety (e.g., 4-cyanobenzoyl) increases molecular weight and introduces electron-withdrawing effects, which may alter metabolic stability .
  • Halogenation : Fluorine and chlorine atoms improve bioavailability and target affinity by modulating lipophilicity (ClogP) and hydrogen-bonding interactions .

Physicochemical Properties

  • Purity : Most derivatives are synthesized with ≥95% purity, ensuring reliability in biological assays .
  • Stability : Boc-protected derivatives are stable under standard storage but require acidic conditions (TFA/DCM) for deprotection .

Biological Activity

Chemical Structure and Properties
tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H24ClFN2O2 and a molecular weight of approximately 342.84 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 4-chloro-2-fluorobenzyl moiety, which enhances its lipophilicity and potential biological interactions due to the presence of halogen atoms .

Biological Activity

Mechanism of Action
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in medicinal chemistry. The presence of halogen substituents, such as chlorine and fluorine, can enhance the binding affinity to biological targets, potentially leading to improved pharmacological profiles. This compound's structure suggests it may interact with various receptors or enzymes involved in disease pathways .

Pharmacological Applications
Studies have shown that derivatives of piperidine compounds can act as inhibitors for various enzymes, including tyrosinase, which is crucial in melanin production. For instance, similar compounds have demonstrated competitive inhibition properties against tyrosinase, suggesting that this compound may also possess such activity .

Case Studies and Research Findings

In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. Research has indicated that compounds with similar structural features have been tested for their effects on cell lines, demonstrating varying degrees of cytotoxicity and enzyme inhibition. For example, one study evaluated the cytotoxic effects on B16F10 melanoma cells and found that certain piperazine derivatives exhibited no cytotoxicity while effectively inhibiting tyrosinase activity .

Table: Comparative Biological Activities of Similar Compounds

Compound NameIC50 (μM)Biological Activity Description
This compoundTBDPotential tyrosinase inhibitor; further studies needed
[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18Competitive inhibitor of tyrosinase; no cytotoxicity
Other piperidine derivativesVariesVarious activities reported; some show significant inhibition

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-(4-chloro-2-fluorobenzyl)piperidin-4-ylcarbamate?

The synthesis typically involves a multi-step process:

Amine Activation : React 1-(4-chloro-2-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate group.

Solvent and Conditions : Use dichloromethane or tetrahydrofuran under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions.

Purification : Column chromatography or recrystallization ensures >95% purity .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

Substituents on the benzyl group significantly influence properties. For example:

Compound NameSubstituentKey Impact
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamateBromine at position 2Higher electrophilicity due to Br
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamateFluorine at position 2Enhanced metabolic stability
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamateChlorine at position 4Altered receptor binding affinity

The 4-chloro-2-fluoro substitution in the target compound balances lipophilicity and electronic effects, optimizing pharmacokinetic profiles .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms regiochemistry of the benzyl and carbamate groups (e.g., ¹H NMR: δ 1.4 ppm for tert-butyl protons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 369.3 g/mol).
  • HPLC : Assesses purity (>98% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Key parameters include:

  • Temperature Control : Lower temperatures (0–5°C) reduce carbamate hydrolysis.
  • Solvent Selection : Dichloromethane improves solubility, while THF enhances reaction rates.
  • Catalyst Screening : DMAP (4-dimethylaminopyridine) accelerates carbamate formation by activating chloroformate .

Q. How do conflicting data on biological activity (e.g., antimicrobial vs. anticancer) arise in studies?

Discrepancies may stem from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
  • Impurity Profiles : Trace byproducts (e.g., dehalogenated derivatives) may exhibit off-target effects.
  • Concentration Ranges : IC₅₀ values vary with dosing protocols (e.g., 10 μM vs. 50 μM) .

Q. What strategies resolve contradictions in receptor binding affinity data?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement.
  • Molecular Dynamics Simulations : Model interactions with target receptors (e.g., σ-1 or NMDA receptors) to identify key binding residues.
  • Metabolic Stability Tests : Evaluate hepatic microsome degradation to rule out false negatives due to rapid clearance .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • DSC/TGA : Thermal analysis identifies decomposition points (>200°C for carbamate stability).
  • X-ray Crystallography : Resolves crystal packing effects on hydrolytic susceptibility .

Q. How do halogen substituents influence the compound’s pharmacokinetic properties?

  • Chlorine (4-position) : Increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration.
  • Fluorine (2-position) : Reduces CYP450-mediated metabolism via steric hindrance, prolonging half-life.
  • Bromine (analogs) : Higher molecular weight may reduce oral bioavailability due to solubility limitations .

Methodological Recommendations

  • SAR Studies : Synthesize analogs with systematic substitution (e.g., Cl→F, Br→CF₃) and test against a panel of biological targets.
  • Data Reproducibility : Standardize assay protocols (e.g., ATP-based cell viability assays with 24-hour exposure).
  • Collaborative Validation : Cross-validate findings with orthogonal techniques (e.g., SPR for binding affinity alongside computational docking) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.